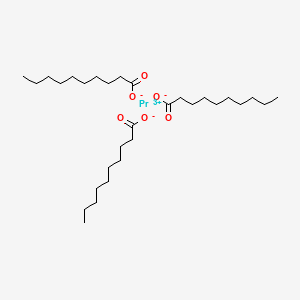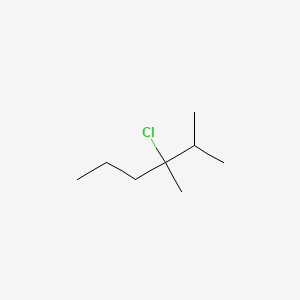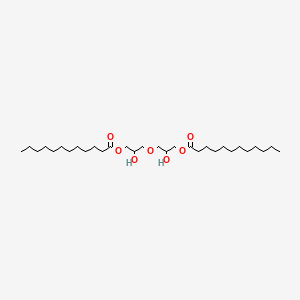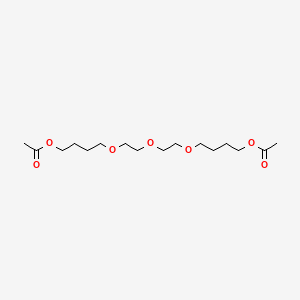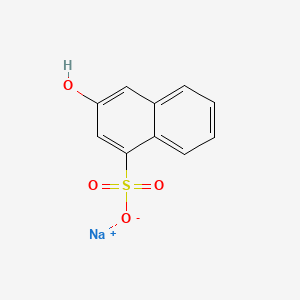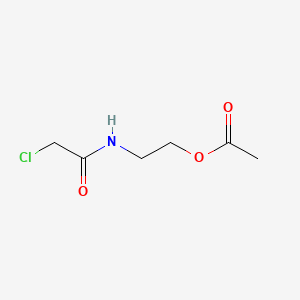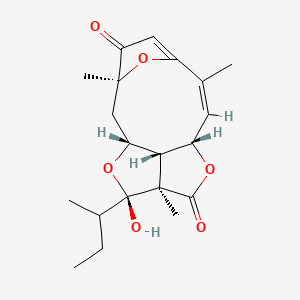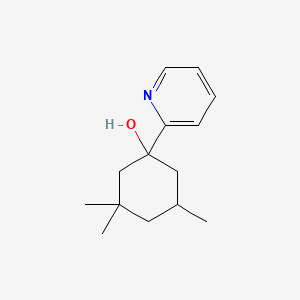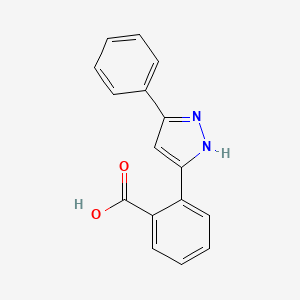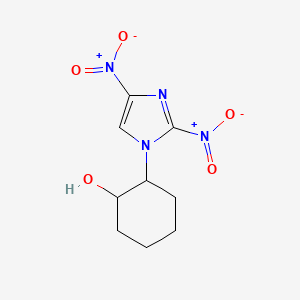
Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- is a compound that features a cyclohexanol moiety attached to a 2,4-dinitro-1H-imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- typically involves the nitration of an imidazole derivative followed by the attachment of the cyclohexanol group. The reaction conditions often require the use of strong acids such as nitric acid and sulfuric acid to achieve the nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the imidazole derivative, nitration, and subsequent attachment of the cyclohexanol group. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, leading to the formation of cyclohexanone derivatives.
Reduction: The nitro groups on the imidazole ring can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amino-imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The nitro groups on the imidazole ring can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
- Cyclohexanol, 2-(2-nitro-1H-imidazol-1-yl)-
- Cyclohexanol, 2-(4-nitro-1H-imidazol-1-yl)-
- Cyclohexanol, 2-(2,4-diamino-1H-imidazol-1-yl)-
Uniqueness: Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- is unique due to the presence of two nitro groups on the imidazole ring, which significantly influences its chemical reactivity and biological activity. The dinitro substitution pattern provides distinct electronic properties and potential for diverse chemical transformations compared to its mono-nitro or amino-substituted counterparts .
Properties
CAS No. |
127692-31-3 |
|---|---|
Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-(2,4-dinitroimidazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H12N4O5/c14-7-4-2-1-3-6(7)11-5-8(12(15)16)10-9(11)13(17)18/h5-7,14H,1-4H2 |
InChI Key |
IFUUUFPSUHAFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C=C(N=C2[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





